
4-Methyloctadec-3-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyloctadec-3-ene is an organic compound belonging to the class of alkenes It is characterized by a long carbon chain with a double bond between the third and fourth carbon atoms and a methyl group attached to the fourth carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyloctadec-3-ene can be achieved through several methods. One common approach involves the reduction of 4-methyloctadec-3-yne using hydrogen in the presence of a palladium catalyst. Another method includes the use of Grignard reagents, where 4-methyl-1-bromooctadecane is reacted with magnesium in dry ether to form the corresponding Grignard reagent, which is then treated with a suitable electrophile to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure efficient conversion of starting materials to the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyloctadec-3-ene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids depending on the reagents and conditions used.
Reduction: The compound can be reduced to form alkanes.
Substitution: It can undergo substitution reactions where the double bond is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using bromine (Br₂) or chlorine (Cl₂) under UV light.
Major Products Formed
Oxidation: 4-Methyloctadecan-3-ol, 4-Methyloctadecanal, 4-Methyloctadecanoic acid.
Reduction: 4-Methyloctadecane.
Substitution: 4-Bromo-4-methyloctadecane, 4-Chloro-4-methyloctadecane.
Wissenschaftliche Forschungsanwendungen
4-Methyloctadec-3-ene has several applications in scientific research:
Chemistry: Used as a model compound in studies of alkene reactivity and mechanisms of organic reactions.
Biology: Investigated for its role in biological systems, particularly in the study of lipid metabolism and signaling pathways.
Medicine: Explored for potential therapeutic applications, including as a precursor for the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals, lubricants, and as an intermediate in the synthesis of complex organic compounds
Wirkmechanismus
The mechanism of action of 4-Methyloctadec-3-ene involves its interaction with various molecular targets and pathways. In biological systems, it can act as a ligand for specific receptors, influencing cellular signaling and metabolic processes. The double bond in its structure allows it to participate in addition reactions, forming new compounds that can modulate biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyloctadec-7-ene
- 14-Methyloctadec-1-ene
- 6-Methyloctadec-2-one
Comparison
4-Methyloctadec-3-ene is unique due to the position of its double bond and methyl group, which confer distinct reactivity and physical properties. Compared to 2-Methyloctadec-7-ene and 14-Methyloctadec-1-ene, it has different steric and electronic effects, influencing its behavior in chemical reactions. Its structure also makes it a valuable intermediate in the synthesis of more complex molecules .
Eigenschaften
CAS-Nummer |
495397-60-9 |
|---|---|
Molekularformel |
C19H38 |
Molekulargewicht |
266.5 g/mol |
IUPAC-Name |
4-methyloctadec-3-ene |
InChI |
InChI=1S/C19H38/c1-4-6-7-8-9-10-11-12-13-14-15-16-18-19(3)17-5-2/h17H,4-16,18H2,1-3H3 |
InChI-Schlüssel |
OKFARPKORSESQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC(=CCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Decyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide](/img/structure/B14251514.png)
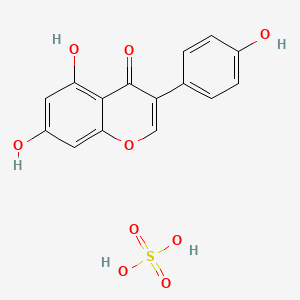
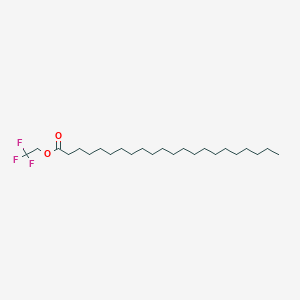
![1H-Indole-3-propanoic acid, 1-[(4-fluorophenyl)methyl]-](/img/structure/B14251527.png)
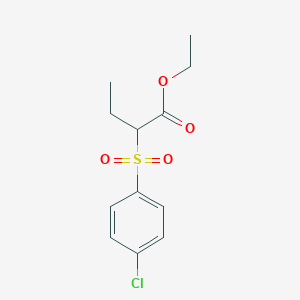
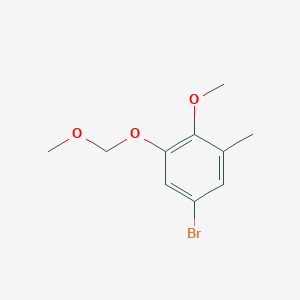
![1,1'-[But-2-ene-1,4-diylbis(oxy)]bis{2-[(prop-2-en-1-yl)oxy]benzene}](/img/structure/B14251537.png)
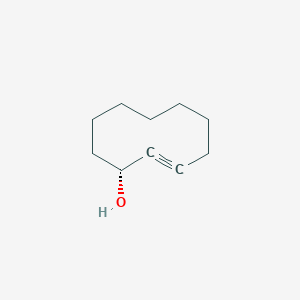
![3-Diazonio-4-[(4-methylbenzene-1-sulfonyl)amino]-4-phenylbut-2-en-2-olate](/img/structure/B14251553.png)
![Spiro[4.5]decane-8-carboxylic acid, 7-hydroxy-1,8-dimethyl-4-oxo-](/img/structure/B14251565.png)
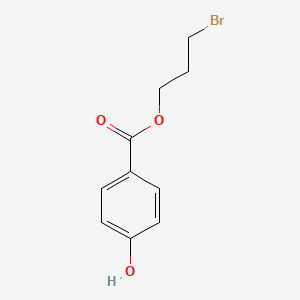
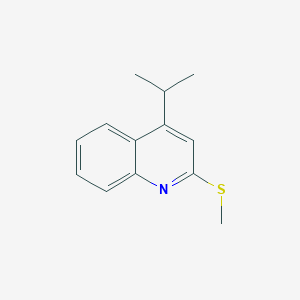
![2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethan-1-ol](/img/structure/B14251581.png)
![5-Hexen-3-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (3S)-](/img/structure/B14251592.png)
